molecular formula C20H25NO2 B4869223 N-(3,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide

N-(3,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide

Cat. No.: B4869223
M. Wt: 311.4 g/mol
InChI Key: AIKWRUUWNOEIKF-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is an organic compound that belongs to the class of amides

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-14-8-10-18(13-15(14)2)21-20(22)7-5-6-17-9-11-19(23-4)16(3)12-17/h8-13H,5-7H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKWRUUWNOEIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCC2=CC(=C(C=C2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting an appropriate acid chloride with an amine. For instance, 3,4-dimethylphenylamine can be reacted with 4-(4-methoxy-3-methylphenyl)butanoyl chloride in the presence of a base like triethylamine.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups on the phenyl rings.

    Reduction: Reduction reactions could target the amide bond, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products may include halogenated derivatives of the original compound.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide could have various applications in scientific research:

    Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(3,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide would depend on its specific interactions with biological targets. Generally, it could interact with proteins or enzymes, altering their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)butanamide: Similar structure but lacks the methyl group on the second phenyl ring.

    N-(3,4-dimethylphenyl)-4-(3-methylphenyl)butanamide: Similar structure but lacks the methoxy group on the second phenyl ring.

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